5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole
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Overview
Description
5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluorophenyl and a methoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the difluorophenyl and methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. This involves the reaction of the pyrazole intermediate with 2,6-difluorobenzyl chloride and 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
2,6-Difluorophenol: Known for its oxidative polymerization properties.
N-(2,6-Difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonyl-1-piperazinyl)-1-piperidinyl]anilino]-4-pyrimidinyl]-2-imidazo[1,2-a]pyridinyl]-2-methoxybenzamide: A complex compound with potential pharmacological activities.
Uniqueness
5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its difluorophenyl and methoxyphenyl substitutions make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
819076-84-1 |
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Molecular Formula |
C17H14F2N2O2 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
5-[4-[(2,6-difluorophenyl)methoxy]-3-methoxyphenyl]-1H-pyrazole |
InChI |
InChI=1S/C17H14F2N2O2/c1-22-17-9-11(15-7-8-20-21-15)5-6-16(17)23-10-12-13(18)3-2-4-14(12)19/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
SRHPLHRWIZAAMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=NN2)OCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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